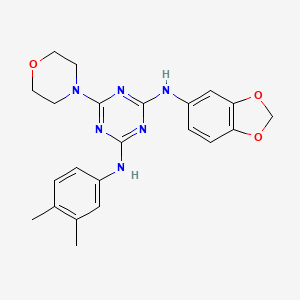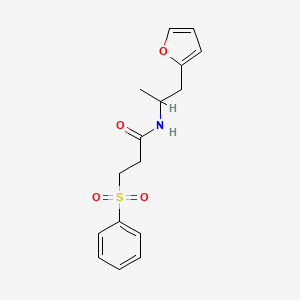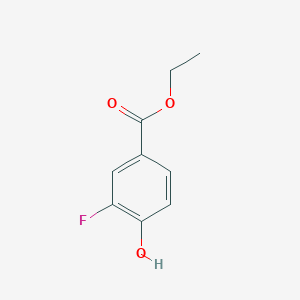![molecular formula C21H14FNO3 B2410500 2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid CAS No. 633282-36-7](/img/structure/B2410500.png)
2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a quinoline group, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The presence of a carboxylic acid group indicates that this compound may exhibit acidic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of aromatic rings (furan and quinoline) likely contributes to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis of various quinoline and furan derivatives due to their significant pharmacological properties. For instance, the study by Kandinska et al. (2006) discusses the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine in different solvents and temperatures, which results in mixtures of expected trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This research underscores the chemical versatility and potential for modification of furan and quinoline derivatives, suggesting similar possibilities for the compound (Kandinska, Kozekov, & Palamareva, 2006).
Antibacterial Applications
A study by Kuramoto et al. (2003) on a novel antibacterial 8-chloroquinolone demonstrates the significance of fluoroquinolones as major antibacterial agents with therapeutic potential. This research indicates that certain structural modifications in quinolone derivatives can lead to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, providing a basis for the potential antibacterial applications of related compounds, including 2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid (Kuramoto et al., 2003).
Antimycobacterial and Structural Analysis
Mori et al. (2022) explored 5-phenyl-furan-2-carboxylic acids as a new class of antimycobacterial agents, capable of interfering with iron homeostasis. A fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed, showcasing the importance of structural data on these compounds for antimycobacterial activity. This underscores the relevance of studying the structural properties and biological activities of furan and quinoline derivatives, including our compound of interest (Mori et al., 2022).
Biomedical Analysis Applications
Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media, suitable for biomedical analysis. This research highlights the potential use of quinolone derivatives as fluorescent labeling reagents in biomedical sciences, suggesting potential applications for related compounds in fluorescence-based assays and imaging techniques (Hirano et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact mode of action for this compound would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities These activities suggest that the compound may affect multiple biochemical pathways
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties
Result of Action
Similar compounds have been found to have various biological activities, suggesting that they may have multiple molecular and cellular effects
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c1-12-2-7-17-15(10-12)16(21(24)25)11-18(23-17)20-9-8-19(26-20)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOIDMCNMPJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)



![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)


![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)